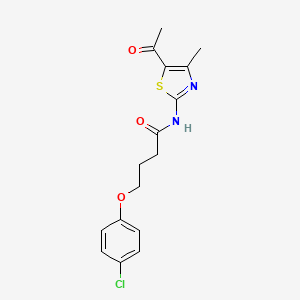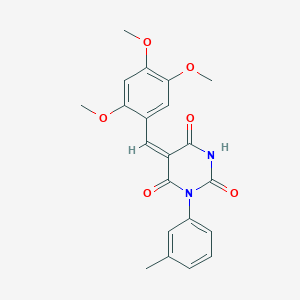![molecular formula C23H21N7O B4648800 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4648800.png)
2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine
Descripción general
Descripción
2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine, also known as DPP, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and infectious disease research. In cancer research, 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In infectious disease research, 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine has been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. Specifically, 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation.
Biochemical and Physiological Effects:
2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune system function. In addition, 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine in lab experiments is its high potency and specificity, which allows for the selective targeting of specific enzymes and signaling pathways. However, one limitation of using 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine in lab experiments is its relatively high cost, which may limit its accessibility to researchers with limited funding.
Direcciones Futuras
There are several potential future directions for research on 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine, including the development of new analogs with improved potency and selectivity, the investigation of its potential therapeutic applications in various disease areas, and the exploration of its mechanisms of action at the molecular level. Additionally, further studies are needed to determine the safety and toxicity of 2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine in vivo, as well as its potential interactions with other drugs and compounds.
Propiedades
IUPAC Name |
(1,5-diphenyl-1,2,4-triazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O/c31-22(28-14-16-29(17-15-28)23-24-12-7-13-25-23)20-26-21(18-8-3-1-4-9-18)30(27-20)19-10-5-2-6-11-19/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMQVUJIWMVOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NN(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl-3-[(4-fluorobenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole](/img/structure/B4648729.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4648738.png)
methanone](/img/structure/B4648756.png)
![4-tert-butyl-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4648764.png)
![5-(4-tert-butylbenzylidene)-2-[4-(4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4648770.png)
![5-bromo-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4648778.png)

![N-(2,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4648793.png)


![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4648828.png)
![N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4648829.png)
![[1-(2-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4648830.png)
